

2-(Difluoromethoxy)benzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzoic acid

Cat. No.: B1332832

[Get Quote](#)

An In-Depth Technical Guide to **2-(Difluoromethoxy)benzoic Acid**: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

2-(Difluoromethoxy)benzoic acid, identified by CAS Number 97914-59-5, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science.^[1] Its strategic value stems from the unique physicochemical properties imparted by the difluoromethoxy (-OCHF₂) group. This functional group serves as a critical bioisostere for more metabolically labile moieties, such as methoxy or hydroxyl groups, offering a sophisticated tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.^[1] This guide provides an in-depth analysis of its molecular characteristics, a detailed synthesis protocol, analytical validation techniques, its applications in drug development, and comprehensive safety guidelines for researchers, scientists, and drug development professionals.

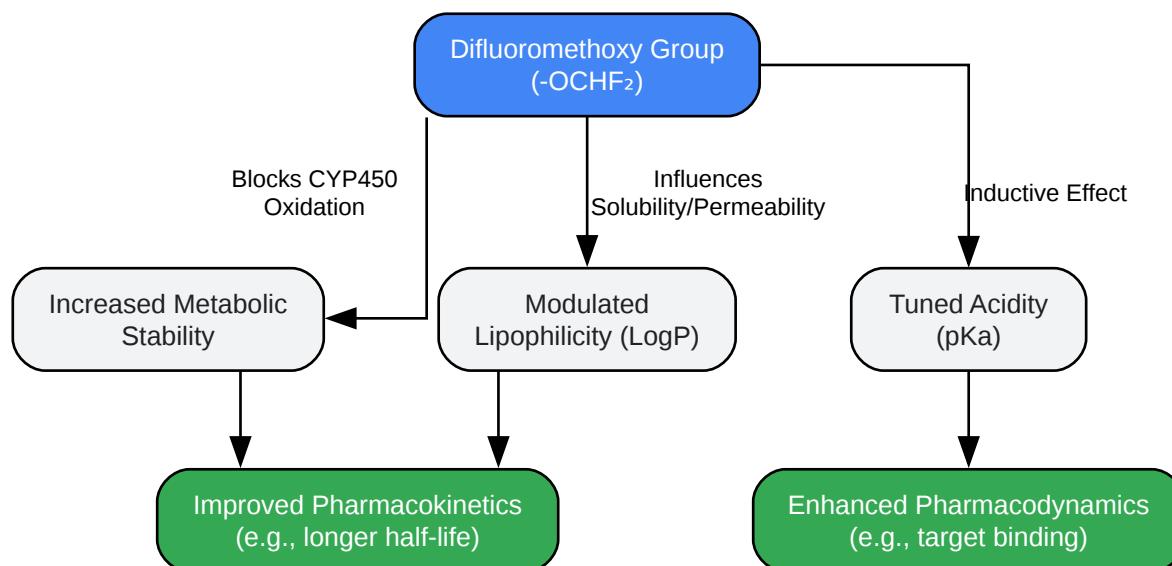
Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of **2-(Difluoromethoxy)benzoic acid** is essential for its effective application. The presence of the strongly electron-withdrawing difluoromethoxy group significantly influences the molecule's acidity, lipophilicity, and metabolic stability.

Chemical Identifiers and Properties

The key identifying and physical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	97914-59-5	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₆ F ₂ O ₃	[1] [2] [3] [5]
Molecular Weight	188.13 g/mol	[1] [3]
IUPAC Name	2-(difluoromethoxy)benzoic acid	
Synonyms	2-Carboxy-alpha,alpha-difluoroanisole	[1] [2]
Melting Point	98-101 °C	[1]
Boiling Point	274 °C	[1]
pKa (Predicted)	3.11 ± 0.36	[1]
Appearance	Solid, typically off-white crystals	[2]
InChI Key	AGDOJFCUKQMLHD-UHFFFAOYSA-N	[2] [3]


The Strategic Role of the Difluoromethoxy Group

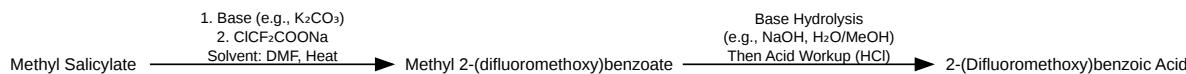
The difluoromethoxy substituent is not merely an inert functional group; it is a strategic element in rational drug design. Its utility can be understood through its impact on several key molecular parameters.

- **Metabolic Stability:** The Carbon-Fluorine bond is exceptionally strong. The C-H bond in a methoxy group (-OCH₃) is a common site for metabolic oxidation by Cytochrome P450 enzymes. Replacing it with the -OCHF₂ group effectively "shields" this position, reducing metabolic degradation and thereby increasing the drug's half-life.
- **Lipophilicity and Permeability:** The -OCHF₂ group moderately increases lipophilicity compared to a hydroxyl group and acts as a lipophilic hydrogen bond donor. This modulation

is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross cellular membranes.

- Acidity (pKa) Modulation: As an electron-withdrawing group, the $-\text{OCHF}_2$ substituent increases the acidity of the adjacent carboxylic acid compared to its non-fluorinated or methoxylated analogs. This tuning of pKa can be crucial for optimizing a molecule's solubility and its binding affinity within the specific pH environment of a biological target.

[Click to download full resolution via product page](#)


Fig 1: Physicochemical impact of the $-\text{OCHF}_2$ group.

Synthesis and Mechanistic Considerations

The synthesis of **2-(Difluoromethoxy)benzoic acid** is a multi-step process typically commencing from readily available salicylic acid derivatives. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Common Synthetic Pathway

A widely employed and reliable method involves the reaction of a methyl salicylate with a source of difluorocarbene, followed by hydrolysis of the ester. The use of sodium chlorodifluoroacetate is a common and effective strategy.

[Click to download full resolution via product page](#)

Fig 2: Common synthetic workflow.

Detailed Experimental Protocol

This protocol describes the synthesis from methyl salicylate. It is designed to be self-validating, with clear endpoints for each stage.

Objective: To synthesize **2-(Difluoromethoxy)benzoic acid** with a purity of >98%.

Materials:

- Methyl salicylate
- Potassium carbonate (K_2CO_3), anhydrous
- Sodium chlorodifluoroacetate ($\text{ClCF}_2\text{COONa}$)
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous

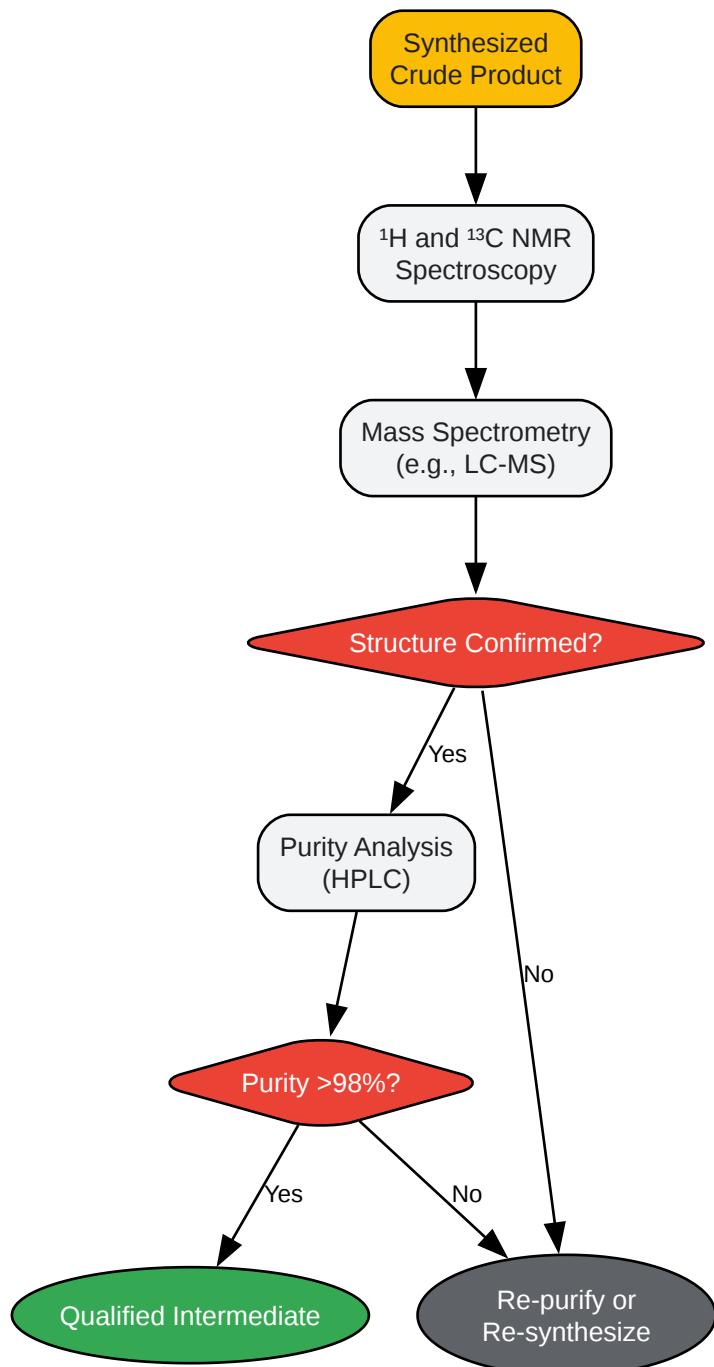
Procedure:

Step 1: Difluoromethylation of Methyl Salicylate

- Rationale: The phenolic proton of methyl salicylate is acidic and must be removed by a base to form a nucleophilic phenoxide. Anhydrous conditions are crucial to prevent quenching of the base and side reactions. DMF is an excellent polar aprotic solvent for this type of reaction.
- To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
- Add sodium chlorodifluoroacetate (2.0 eq) to the stirring mixture.
- Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude methyl 2-(difluoromethoxy)benzoate.

Step 2: Saponification to the Carboxylic Acid

- Rationale: Base-catalyzed hydrolysis (saponification) is a standard method to convert an ester to a carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to yield the final product.
- Dissolve the crude ester from Step 1 in a mixture of methanol and water.
- Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the ester.
- Cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.


- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.
- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield **2-(Difluoromethoxy)benzoic acid**.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the final compound.

Verification Workflow

A logical workflow ensures that the synthesized material meets the required specifications for use in research and development.

[Click to download full resolution via product page](#)

Fig 3: Experimental verification workflow.

Expected Spectroscopic Data

While experimental conditions can cause minor shifts, the following provides a reference for the expected analytical data.[4][7][8]

Analysis Type	Expected Observations
¹ H NMR	Aromatic protons (4H) in the range of δ 7.2-8.0 ppm. A characteristic triplet for the -OCHF ₂ proton around δ 6.6-7.0 ppm (due to coupling with the two fluorine atoms). A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D ₂ O.
¹³ C NMR	Carbonyl carbon (~165-170 ppm). Aromatic carbons (~115-160 ppm). The difluoromethoxy carbon will appear as a triplet due to C-F coupling.
Mass Spec (ESI-)	Expected [M-H] ⁻ ion at m/z \approx 187.02

Applications in Drug Discovery

2-(Difluoromethoxy)benzoic acid is primarily used as a versatile building block for constructing more complex active pharmaceutical ingredients (APIs).[\[1\]](#) Its structure is frequently found in scaffolds targeting a range of diseases.

- Pharmaceutical Intermediate: It is a key starting material or intermediate for synthesizing APIs where metabolic stability and modulated electronics are desired.[\[1\]](#)[\[6\]](#) Its incorporation can lead to drugs with improved efficacy and pharmacokinetic profiles.[\[1\]](#)
- Agrochemicals: Similar to pharmaceuticals, its properties are advantageous in creating advanced pesticides and herbicides that are more effective.[\[1\]](#)
- Anti-Inflammatory Research: The unique structure has led to investigations into its potential anti-inflammatory and antioxidant properties.[\[1\]](#)

Case Study Highlight: CFTR Modulators In the discovery of treatments for cystic fibrosis, derivatives containing a difluoromethoxy group have shown significant promise. For instance, in the development of the potent CFTR corrector ABBV/GLPG-2222, the introduction of a difluoromethoxy group in place of a methoxy group on a related scaffold led to a significant improvement in potency.[\[9\]](#) This highlights the direct, field-proven impact of this specific functional group in optimizing a drug candidate's biological activity.

Safety, Handling, and Storage

Proper handling of **2-(Difluoromethoxy)benzoic acid** is essential in a laboratory setting. It is classified as an irritant.[\[1\]](#)

Hazard Information

Hazard Type	GHS Classification and Precautionary Statements
Skin Irritation	H315: Causes skin irritation. P280: Wear protective gloves. [10] [11]
Eye Irritation	H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] [10]
Respiratory Irritation	H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [6] [10]

Handling and Storage Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[\[11\]](#)
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[\[10\]](#)[\[11\]](#)
- Handling: Avoid generating dust.[\[11\]](#) Wash hands thoroughly after handling.[\[10\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[4\]](#)[\[12\]](#)

Conclusion

2-(Difluoromethoxy)benzoic acid is more than a simple chemical intermediate; it is a testament to the power of strategic fluorination in modern molecular design. Its ability to confer metabolic stability, modulate electronic properties, and fine-tune lipophilicity makes it an invaluable asset for scientists in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential to develop the next generation of innovative pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 97914-59-5,2-(DIFLUOROMETHOXY)BENZOIC ACID | lookchem [lookchem.com]
- 2. 2-(Difluoromethoxy)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-(DIFLUOROMETHOXY)BENZOIC ACID | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 97914-59-5|2-(Difluoromethoxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. 97914-59-5 | 2-(Difluoromethoxy)benzoic acid - Fluoropharm [fluoropharm.com]
- 6. 2-(DIFLUOROMETHOXY)BENZOIC ACID | 97914-59-5 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]
- To cite this document: BenchChem. [2-(Difluoromethoxy)benzoic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1332832#2-difluoromethoxy-benzoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com